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Abstract
Prodigiosin, a vibrant red pigment belonging to the tripyrrole family of natural products, has

garnered significant attention within the scientific community. Produced by various bacteria,

most notably Serratia marcescens, this secondary metabolite exhibits a remarkable spectrum

of biological activities, including anticancer, immunosuppressive, and antimicrobial properties.

This technical guide provides an in-depth exploration of the molecular structure of prodigiosin

and a comprehensive overview of the analytical techniques employed for its characterization.

Detailed experimental protocols, quantitative spectroscopic data, and visual representations of

its mechanism of action are presented to serve as a valuable resource for researchers and

professionals in the field of drug discovery and development.

Molecular Structure
Prodigiosin is chemically known as 4-methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-

ylidene)methyl]-2,2'-bi-1H-pyrrole.[1] Its core structure consists of a unique linear tripyrrole

skeleton, comprising three pyrrole rings (designated A, B, and C).[2] Rings A and B are directly

linked, forming a bipyrrole unit, which is in turn connected to ring C via a methylene bridge.[2]
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The molecular formula of prodigiosin is C₂₀H₂₅N₃O, and it has a molecular weight of 323.44

Da.[3][4] The conjugated system of double bonds within the tripyrrole structure is responsible

for its characteristic intense red pigmentation. Prodigiosin is largely insoluble in water but

exhibits moderate solubility in organic solvents such as ethanol, methanol, chloroform,

acetonitrile, and dimethyl sulfoxide (DMSO).[2][3]

Spectroscopic Characterization
The definitive identification and structural elucidation of prodigiosin rely on a combination of

modern spectroscopic techniques. This section details the characteristic spectral data obtained

from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-

Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within

the prodigiosin molecule. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C)

NMR chemical shift assignments in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Prodigiosin in CDCl₃

Chemical Shift
(δ) (ppm)

Multiplicity
Number of
Protons

Assignment
Coupling
Constant (J)
(Hz)

6.348–7.105 m 5 Ar–H 7

5.34 s 1 =CH -

3.67 s 3 OCH₃ -

2.32 t 2 CH₂ -

2.01 s 3 CH₃ -

1.21–1.31 m 6 CH₂ -

0.86 t 3 CH₃ -

Data sourced from:[5]
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Table 2: ¹³C NMR Spectroscopic Data for Prodigiosin in CDCl₃

Chemical Shift (δ) (ppm) Assignment

147.1 C₃''

128.5 C₂''

125.2 C₅''

58.7 OCH₃

Data for quaternary carbons of ring C and the methoxy group. A more detailed assignment

requires 2D NMR techniques. Data sourced from:[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of prodigiosin. Electrospray ionization (ESI) is a commonly used soft ionization technique for its

analysis.

Table 3: Mass Spectrometric Data for Prodigiosin

Technique Ionization Mode
Mass-to-Charge
Ratio (m/z)

Interpretation

ESI-MS Positive 324.20, 324.3 [M+H]⁺

Data sourced from:[2][5]

A detailed fragmentation pattern from tandem mass spectrometry (ESI-MS/MS) is crucial for

structural confirmation. While a complete, universally agreed-upon fragmentation pathway is

not extensively detailed in the readily available literature, the primary fragmentation would

involve the cleavage of the alkyl side chain and potential ruptures of the pyrrole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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The extended π-conjugated system of the tripyrrole backbone gives prodigiosin a characteristic

strong absorption in the visible region of the electromagnetic spectrum.

Table 4: UV-Vis Spectroscopic Data for Prodigiosin

Solvent λmax (nm)

Methanol 535 - 538

Acidified Ethanol 535

Data sourced from:[2][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the prodigiosin

molecule.

Table 5: FT-IR Spectroscopic Data for Prodigiosin

Wavenumber (cm⁻¹) Functional Group Assignment

~3315 N-H stretching

~2941 Aromatic C-H stretching

~1731 C=O stretching

~1609 Aromatic C=C stretching

Data sourced from:[7]

Experimental Protocols
This section provides generalized methodologies for the extraction, purification, and

spectroscopic analysis of prodigiosin. Researchers should note that specific parameters may

require optimization based on the producing strain and culture conditions.

Extraction and Purification of Prodigiosin
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Extraction

Purification

Bacterial Culture (e.g., Serratia marcescens)

Centrifugation to pellet cells

Resuspend cell pellet in solvent 
 (e.g., acidified methanol, acetone, or ethanol)

Cell Lysis (e.g., sonication or vortexing)

Centrifugation to remove cell debris

Collect supernatant containing crude prodigiosin

Crude Prodigiosin Extract

Proceed to Purification

Solvent Evaporation (Rotary Evaporator)

Column Chromatography 
 (Silica gel, various solvent systems)

Collect colored fractions

Thin Layer Chromatography (TLC) for purity check

Purified Prodigiosin

Click to download full resolution via product page

Caption: Workflow for the extraction and purification of prodigiosin.
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Methodology:

Cultivation: Culture a prodigiosin-producing bacterial strain, such as Serratia marcescens, in

a suitable liquid or solid medium until significant red pigmentation is observed.

Harvesting: If grown in a liquid medium, centrifuge the culture to pellet the bacterial cells. If

on a solid medium, scrape the biomass.

Extraction: Resuspend the cell pellet or biomass in an appropriate organic solvent. Acidified

methanol (e.g., with 1 M HCl) is commonly used to enhance extraction efficiency. Acetone or

ethanol can also be effective.

Cell Lysis: Disrupt the bacterial cells to release the intracellular pigment. This can be

achieved through vigorous vortexing, sonication, or other cell disruption methods.

Clarification: Centrifuge the mixture to pellet the cell debris.

Collection: Carefully collect the colored supernatant, which contains the crude prodigiosin

extract.

Concentration: Evaporate the solvent from the crude extract, typically using a rotary

evaporator, to obtain a concentrated pigment residue.

Purification: Purify the crude prodigiosin using column chromatography. A silica gel stationary

phase is common, with a mobile phase gradient of solvents like hexane and ethyl acetate.

Purity Assessment: Monitor the purity of the collected fractions using thin-layer

chromatography (TLC).

Final Product: Combine the pure fractions and evaporate the solvent to obtain purified

prodigiosin.

Spectroscopic Analysis Protocols
UV-Vis Spectroscopy: Dissolve a small amount of purified prodigiosin in a suitable solvent

(e.g., methanol) in a quartz cuvette. Scan the absorbance from 200 to 800 nm using a UV-

Vis spectrophotometer to determine the maximum absorption wavelength (λmax).
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FT-IR Spectroscopy: Prepare a sample by mixing a small amount of purified prodigiosin with

potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, a thin film can be

cast onto a salt plate. Analyze the sample using an FT-IR spectrometer over a range of 4000

to 400 cm⁻¹.

Mass Spectrometry: Dissolve the purified prodigiosin in a suitable solvent compatible with

ESI-MS (e.g., methanol or acetonitrile). Infuse the sample directly into the mass

spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion

mode.

NMR Spectroscopy: Dissolve a sufficient amount of purified prodigiosin (typically 1-5 mg) in

a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a

high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such

as COSY, HSQC, and HMBC are recommended.

Signaling Pathways and Mechanism of Action
Prodigiosin's potent biological activities, particularly its anticancer effects, are attributed to its

ability to modulate multiple cellular signaling pathways, primarily leading to apoptosis

(programmed cell death).

Induction of Apoptosis
Prodigiosin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death

receptor) pathways, as well as by inducing stress in the endoplasmic reticulum (ER).
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Caption: Prodigiosin-induced apoptosis signaling pathways.

Prodigiosin disrupts the balance of the Bcl-2 family of proteins, leading to the release of

cytochrome c from the mitochondria.[5] This, in turn, activates caspase-9, an initiator caspase

that subsequently activates the executioner caspase-3, culminating in apoptosis.[8]

Additionally, prodigiosin can induce ER stress, triggering the unfolded protein response (UPR).

This can lead to apoptosis through the activation of the PERK-eIF2α-ATF4-CHOP and IRE1α-

JNK signaling axes.[5]

Inhibition of Wnt/β-catenin Signaling
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In certain cancers, such as breast cancer, prodigiosin has been shown to inhibit the Wnt/β-

catenin signaling pathway, which is often aberrantly activated.
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Caption: Inhibition of the Wnt/β-catenin signaling pathway by prodigiosin.

Prodigiosin can suppress the phosphorylation of key components of this pathway, including

LRP6, Dishevelled (DVL), and GSK3β.[1][2] This inhibition prevents the activation of β-catenin

and the subsequent expression of its target genes, such as cyclin D1, which are involved in cell

proliferation and tumor progression.[1][2]

Immunosuppressive Activity
Prodigiosin also exhibits immunosuppressive properties, primarily by targeting T-cell activation

and proliferation.
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Caption: Immunosuppressive mechanism of prodigiosin.

Unlike some conventional immunosuppressants, prodigiosin does not inhibit the production of

interleukin-2 (IL-2). Instead, it is thought to interfere with the signaling cascade downstream of

the IL-2 receptor.[4] A key molecular target is believed to be Janus kinase 3 (JAK3), a tyrosine

kinase crucial for signal transduction from the IL-2 receptor.[4][9] By inhibiting JAK3 activation,

prodigiosin effectively blocks the proliferation of T-cells.

Conclusion
Prodigiosin stands out as a natural product with a well-defined molecular structure and a

diverse range of promising biological activities. The characterization of this molecule is robustly

supported by a suite of spectroscopic techniques that provide unambiguous structural

confirmation and quantification. The elucidation of its mechanisms of action, particularly its

ability to induce apoptosis and modulate key signaling pathways in cancer and immune cells,

underscores its potential as a lead compound in drug development. This technical guide serves

as a consolidated resource to facilitate further research and development of prodigiosin and its

derivatives for therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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